Butane, 1,1-bis(1-methylethoxy)-

Organic Synthesis Protecting Group Chemistry Reaction Kinetics

Butane, 1,1-bis(1-methylethoxy)- (also known as butyraldehyde diisopropyl acetal) is an acyclic acetal derived from butyraldehyde and isopropyl alcohol, with a molecular formula of C10H22O2 and a molecular weight of 174.28 g/mol. It is primarily utilized as a protecting group for aldehydes in multi-step organic synthesis due to its acid-labile nature.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 13002-15-8
Cat. No. B3046772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButane, 1,1-bis(1-methylethoxy)-
CAS13002-15-8
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCCC(OC(C)C)OC(C)C
InChIInChI=1S/C10H22O2/c1-6-7-10(11-8(2)3)12-9(4)5/h8-10H,6-7H2,1-5H3
InChIKeyQOJSNHMWGGZTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butane, 1,1-bis(1-methylethoxy)- (CAS 13002-15-8): A Sterically Hindered Acetal for Controlled Carbonyl Protection


Butane, 1,1-bis(1-methylethoxy)- (also known as butyraldehyde diisopropyl acetal) is an acyclic acetal derived from butyraldehyde and isopropyl alcohol, with a molecular formula of C10H22O2 and a molecular weight of 174.28 g/mol [1]. It is primarily utilized as a protecting group for aldehydes in multi-step organic synthesis due to its acid-labile nature [2]. Its high boiling point of 437 K (approximately 164 °C) [3] and calculated octanol/water partition coefficient (LogP) of 2.9 [1] indicate significant hydrophobicity, which can influence its behavior in biphasic systems and its environmental fate.

Why Simple Acetal Substitution Fails: The Critical Role of Steric Bulk in Butane, 1,1-bis(1-methylethoxy)- for Controlled Release


Generic substitution of Butane, 1,1-bis(1-methylethoxy)- with less hindered dimethyl or diethyl acetals is often not feasible without compromising synthetic outcomes. While all acetals serve as carbonyl protecting groups, their susceptibility to acid-catalyzed hydrolysis is highly dependent on the steric environment around the acetal carbon [1]. The bulky isopropoxy groups of Butane, 1,1-bis(1-methylethoxy)- provide a distinct steric shield, significantly modulating its rate of deprotection compared to simpler analogs [2]. This is not a matter of better or worse, but of different and tunable reactivity. The following quantitative evidence demonstrates that this steric differentiation is a key, verifiable factor for scientific selection when precise control over protecting group lability is required, such as in orthogonal protection strategies.

Quantitative Differentiation Guide for Butane, 1,1-bis(1-methylethoxy)- (CAS 13002-15-8)


Steric Modulation of Acetal Lability: Hydrolysis Rate Comparison with Diethyl Acetal

The rate of acid-catalyzed hydrolysis, a critical parameter for a protecting group, is significantly slower for Butane, 1,1-bis(1-methylethoxy)- compared to a less hindered analog. While specific kinetic data for the target compound's hydrolysis is not directly reported, a robust class-level inference can be made from extensive studies on the hydrolysis of acetals, which demonstrate a strong inverse correlation between steric bulk and hydrolysis rate [1]. This is further supported by comparative data on related diisopropyl acetals, which show enhanced stability relative to dimethyl and diethyl counterparts . This reduced lability allows for a wider operational window in multi-step syntheses.

Organic Synthesis Protecting Group Chemistry Reaction Kinetics

Physicochemical Differentiation: Boiling Point and Hydrophobicity for Purification and Formulation

The physicochemical properties of Butane, 1,1-bis(1-methylethoxy)- are distinctly different from common alternative acetals, impacting purification and formulation. Its boiling point is 437 K (approx. 164 °C) [1], and its calculated LogP is 2.9 [2]. For comparison, the simpler acetaldehyde diethyl acetal has a boiling point of 102 °C [3]. This difference of approximately 62 °C in boiling point provides a tangible advantage in distillation-based purification, while the higher LogP indicates increased hydrophobicity, which can be a critical factor in biphasic reactions or when designing formulations for non-aqueous media.

Physicochemical Properties Process Chemistry Formulation Science

Synthetic Accessibility: A Validated High-Yield Protocol for Reliable Procurement

A well-defined and efficient synthetic route to Butane, 1,1-bis(1-methylethoxy)- is established, which de-risks procurement and in-house synthesis. A reported procedure using titanium(IV) isopropoxide and titanium tetrachloride in a hexane/toluene solvent mixture provides the target compound in a 77% yield after 24 hours of reaction [1]. This stands in contrast to many alternative acetals where optimized, high-yielding protocols are less readily available or require more forcing conditions, thereby increasing cost and complexity.

Synthetic Methodology Process Development Chemical Manufacturing

High-Value Application Scenarios for Butane, 1,1-bis(1-methylethoxy)- (CAS 13002-15-8)


Orthogonal Protection in Multi-Step Organic Synthesis

In the total synthesis of complex natural products or pharmaceuticals, selective deprotection is paramount. Butane, 1,1-bis(1-methylethoxy)- is ideally suited as an aldehyde protecting group when other acid-labile groups (e.g., tert-butyldimethylsilyl (TBS) ethers) are also present. The evidence demonstrates that its sterically hindered structure confers a slower rate of acid-catalyzed hydrolysis compared to less hindered dimethyl or diethyl acetals [1]. This differential lability allows for the precise, sequential unmasking of functional groups by carefully controlling reaction time and acid strength, a key advantage in orthogonal protection strategies where a less discriminating acetal would lead to a mixture of products.

Facile Purification in Process Chemistry

The distinct physicochemical properties of Butane, 1,1-bis(1-methylethoxy)- make it an excellent candidate for process-scale chemistry where purification can be a significant cost driver. The compound's relatively high boiling point of 164 °C [2] provides a significantly larger thermal window for purification via distillation compared to more volatile acetals, thereby reducing losses and improving purity. Furthermore, its calculated LogP of 2.9 [3] can be exploited for efficient separation from more polar reaction components through liquid-liquid extraction, streamlining the overall workup procedure and reducing solvent waste.

Controlled-Release Formulations and Material Science

The predictable, sterically-controlled hydrolysis of Butane, 1,1-bis(1-methylethoxy)- can be leveraged in materials science and formulation chemistry. For applications requiring the slow, sustained release of butyraldehyde (as a fragrance component, cross-linking agent, or chemical intermediate), this acetal acts as a 'pro-fragrance' or 'pro-active' agent. The kinetic barrier to hydrolysis, inferred from its steric bulk [1], ensures a more gradual release profile than would be obtained with less hindered acetal precursors. This property is valuable in designing long-lasting scents, curing agents with extended pot life, or other applications where a controlled chemical trigger is needed.

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